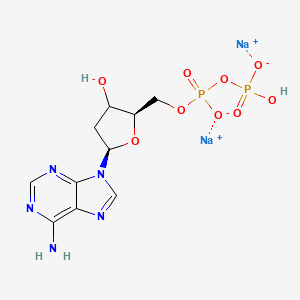![molecular formula C6H4BrN3O B12366323 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is an organic compound with the molecular formula C6H4BrN3O It is a heterocyclic compound containing both nitrogen and bromine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the reaction of propargyl bromide with 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one in refluxing dimethylformamide . This reaction yields the desired compound with nitrogen-bound propadienyl and propynyl substituents.
Industrial Production Methods
. These suppliers provide the compound to early discovery researchers as part of a collection of unique chemicals.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include propargyl bromide and dimethylformamide . The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide yields nitrogen-bound propadienyl and propynyl substituents .
Scientific Research Applications
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and binding properties. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Uniqueness
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2,5H,(H,10,11) |
InChI Key |
ZPJRNOATBPJHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2C1=NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)



